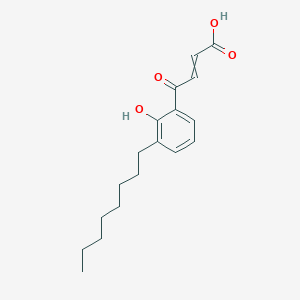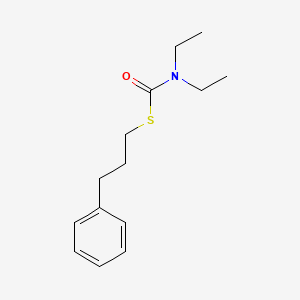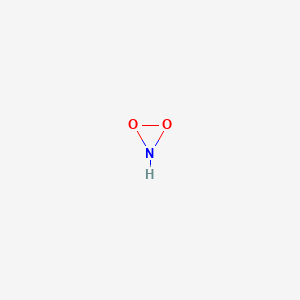
Dioxaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioxaziridine is an organic compound characterized by a three-membered ring structure consisting of one nitrogen atom and two oxygen atoms. This unique structure imparts significant strain to the molecule, making it highly reactive. Dioxaziridines are a subclass of azaperoxides and are known for their role in various chemical reactions, particularly in oxidation processes .
準備方法
Synthetic Routes and Reaction Conditions: Dioxaziridines can be synthesized through several methods. One common approach involves the photooxidation of aryl azides and O-substituted diazeniumdiolates . Another method includes the oxidation of imines with peracids . These reactions typically require controlled conditions, such as low temperatures and specific solvents, to stabilize the highly reactive intermediates.
Industrial Production Methods: While dioxaziridines are primarily synthesized in laboratory settings for research purposes, their industrial production involves similar methods but on a larger scale. The key challenge in industrial production is managing the reactivity and potential hazards associated with these compounds.
化学反応の分析
Types of Reactions: Dioxaziridines undergo various chemical reactions, including:
Oxidation: They are potent oxidizing agents and can oxidize sulfides to sulfoxides and selenides to selenoxides.
Substitution: Nucleophiles can attack the nitrogen or oxygen atoms, leading to substitution reactions.
Cycloaddition: Dioxaziridines can participate in [3+2] cycloadditions with heterocumulenes to form substituted five-membered heterocycles.
Common Reagents and Conditions: Common reagents used in reactions with dioxaziridines include peracids, imines, and various nucleophiles. Reaction conditions often involve low temperatures and inert atmospheres to prevent decomposition.
Major Products: The major products formed from these reactions include sulfoxides, selenoxides, and various heterocyclic compounds, depending on the specific reaction pathway .
科学的研究の応用
Dioxaziridines have a wide range of applications in scientific research:
作用機序
The mechanism of action of dioxaziridines involves the transfer of oxygen and nitrogen atoms to various substrates. This transfer is facilitated by the strained three-membered ring structure, which makes the nitrogen and oxygen atoms highly electrophilic . The molecular targets and pathways involved in these reactions include nucleophiles and heterocumulenes, which react with the dioxaziridine to form various products .
類似化合物との比較
Oxaziridines: Like dioxaziridines, oxaziridines contain a three-membered ring with one nitrogen and one oxygen atom.
Dioxiranes: These compounds also contain a three-membered ring but with two oxygen atoms and one carbon atom.
Uniqueness: Dioxaziridines are unique due to their high reactivity and ability to transfer both oxygen and nitrogen atoms. This dual transfer capability makes them valuable in various chemical reactions and distinguishes them from other similar compounds .
特性
CAS番号 |
67394-35-8 |
|---|---|
分子式 |
HNO2 |
分子量 |
47.014 g/mol |
IUPAC名 |
dioxaziridine |
InChI |
InChI=1S/HNO2/c1-2-3-1/h1H |
InChIキー |
UHWWQPCMYNTYOE-UHFFFAOYSA-N |
正規SMILES |
N1OO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
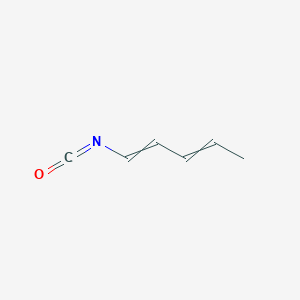
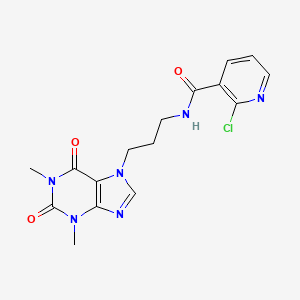
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
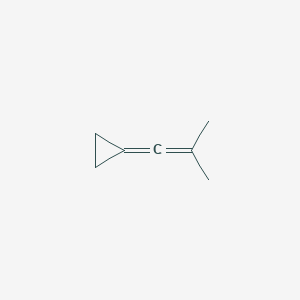
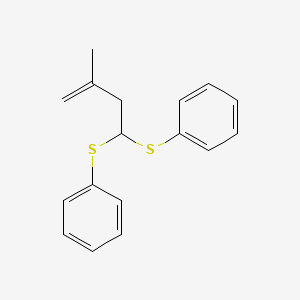
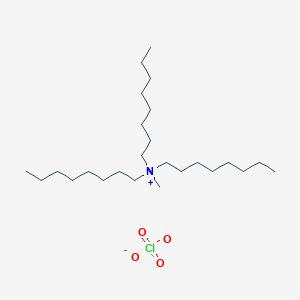
![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
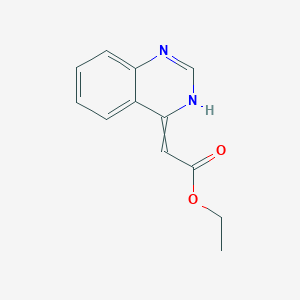
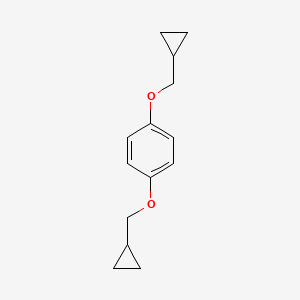
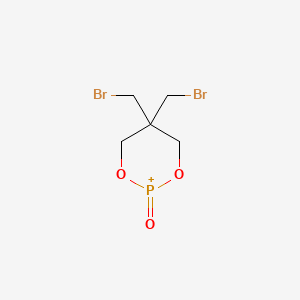
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)
